molecular formula C14H12BrNO4S B2640594 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid CAS No. 1132803-76-9

2-(3-bromobenzenesulfonamido)-2-phenylacetic acid

Cat. No.: B2640594
CAS No.: 1132803-76-9
M. Wt: 370.22
InChI Key: IYTROVWEWOADKW-UHFFFAOYSA-N
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Description

2-(3-Bromobenzenesulfonamido)-2-phenylacetic acid is a sulfonamide derivative characterized by a central phenylacetic acid backbone substituted with a 3-bromobenzenesulfonamido group. The bromine substituent at the meta position on the benzene ring introduces distinct electronic and steric effects compared to para-substituted analogs, influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-[(3-bromophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4S/c15-11-7-4-8-12(9-11)21(19,20)16-13(14(17)18)10-5-2-1-3-6-10/h1-9,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTROVWEWOADKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with phenylacetic acid in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromobenzenesulfonamido)-2-phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid typically involves a condensation reaction between 3-bromobenzenesulfonyl chloride and phenylglycine. The reaction conditions are optimized to yield high purity and crystalline forms suitable for further studies.

Table 1: Synthesis Parameters

ReactantsConditionsYield (%)Reference
3-Bromobenzenesulfonyl chloride + PhenylglycineRoom temperature, pH 8-985

Biological Activities

The compound has been investigated for its potential biological activities, including its role as a ligand in complexation and its effects on various biological systems.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds exhibit antimicrobial properties. The brominated variant may enhance these effects due to the presence of the bromine atom, which can influence the compound's interaction with biological targets.

Antiplasmodial Activity

A related study highlighted the antiplasmodial activity of structurally similar compounds, suggesting that this compound could also be effective against Plasmodium falciparum, the causative agent of malaria. The mechanism of action appears to involve interference with mitochondrial electron transport chains, which is critical for the parasite's survival .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial activity. Its structural characteristics allow it to interact with various enzymes and receptors, making it a candidate for drug development.

Inhibition of Enzymatic Activity

Studies have shown that sulfonamide derivatives can inhibit specific enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells .

Receptor Modulation

The compound's ability to bind to specific receptors suggests potential applications in treating inflammatory diseases and cancers. Its structural modifications can be tailored to enhance binding affinity and selectivity.

Case Studies

Several case studies have documented the applications of similar compounds in clinical settings:

  • A study on anthranilic acid sulfonamides demonstrated their effectiveness as inhibitors of methionine aminopeptidase-2, showcasing a structural basis for their therapeutic potential .
  • Another investigation into phenoxybenzamide derivatives revealed their antiplasmodial properties, emphasizing the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication. Additionally, the compound may interact with other molecular pathways depending on its specific structure and functional groups .

Comparison with Similar Compounds

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid Monohydrate

Structural Differences :

  • The bromine substituent is at the para position on the benzenesulfonyl group, altering molecular geometry. The dihedral angle between the phenyl (C9–C14) and benzene (C1–C6) rings in the 4-bromo derivative is 39.5° , whereas the 3-bromo isomer likely exhibits a different angle due to steric and electronic perturbations.

Physicochemical Properties :

  • Crystal Packing : Stabilized by N–H⋯O (2.85 Å), C–H⋯O (3.22 Å), and O–H⋯O (2.76 Å) hydrogen bonds in the 4-bromo analog . The 3-bromo variant may exhibit weaker or rearranged interactions due to the meta substituent’s reduced symmetry.
  • Melting Point: Not reported for the 3-bromo compound, but the 4-bromo monohydrate crystallizes in an orthorhombic system (space group P212121) with a density of 1.622 Mg/m³ .

2-(4-Chlorobenzenesulfonamido)-2-phenylacetic Acid

Structural Differences :

  • Chlorine (electron-withdrawing) replaces bromine, reducing steric bulk and polarizability. The S–N bond distance in the 4-chloro derivative is 1.617 Å , slightly shorter than the 4-bromo analog’s 1.621–1.645 Å , reflecting halogen size effects.

Physicochemical Properties :

  • Solubility : The chloro derivative’s lower molecular weight (370.22 vs. 388.23 g/mol for 4-bromo) may enhance aqueous solubility.
  • Hydrogen Bonding : Similar N–H⋯O and C–H⋯O interactions stabilize both compounds, but the chloro analog’s smaller van der Waals radius could enable tighter crystal packing .

2-(4-Methylbenzenesulfonamido)-2-phenylacetic Acid

Structural Differences :

  • A methyl group (electron-donating) replaces bromine, increasing electron density on the sulfonamide group. This substitution reduces acidity (pKa) compared to halogenated analogs .

Physicochemical Properties :

  • Bioactivity : Methyl derivatives often exhibit improved metabolic stability, making them candidates for prodrug development .

2-Benzamido-2-phenylacetic Acid

Structural Differences :

  • Replaces the sulfonamide group with a benzamide moiety, eliminating the sulfonyl bridge. This change reduces hydrogen-bonding capacity and alters conformational flexibility .

Physicochemical Properties :

  • Solubility : Lower than sulfonamide derivatives due to reduced polarity.
  • Bioactivity : Benzamido analogs are explored as enzyme inhibitors (e.g., proteases), though direct comparisons with sulfonamides are lacking .

Data Tables

Table 1: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
2-(3-Bromobenzenesulfonamido)-2-phenylacetic acid C14H12BrNO4S 370.22 MDLMFCD00234154 3-Br
2-(4-Bromobenzenesulfonamido)-2-phenylacetic acid C14H12BrNO4S·H2O 388.23 N/A 4-Br
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid C14H12ClNO4S 333.77 MFCD00172800 4-Cl
2-(4-Methylbenzenesulfonamido)-2-phenylacetic acid C15H15NO4S 313.35 111524-98-2 4-CH3

Table 2: Hydrogen Bonding Parameters (4-Bromo Derivative)

Interaction Type Distance (Å) Angle (°) Role in Crystal Packing
N–H⋯O 2.85 165 Stabilizes sulfonamide group
C–H⋯O 3.22 145 Links phenyl rings
O–H⋯O 2.76 170 Mediates water inclusion

Biological Activity

2-(3-bromobenzenesulfonamido)-2-phenylacetic acid is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenylacetic acid backbone, which is known for its diverse biological activities. The presence of the bromobenzene moiety may enhance its interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit their biological effects through various mechanisms:

  • Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes. They can bind to active sites, preventing substrate access and inhibiting enzyme function.
  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
  • Modulation of Signaling Pathways : It may influence cellular signaling pathways, affecting processes such as inflammation and apoptosis.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. Similar compounds have shown effectiveness against a range of pathogens:

  • Bacterial Inhibition : Studies have demonstrated that phenylacetic acid derivatives possess significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The IC50 values for related compounds often range in the low mg/mL concentrations, indicating potent activity.
CompoundTarget OrganismIC50 (mg/mL)
PAAA. tumefaciens T-370.8038
PAAS. aureusVaries
PAAE. coliVaries

Anti-inflammatory Activity

Compounds in this class are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Study on Antimicrobial Efficacy

A study on phenylacetic acid isolated from Bacillus licheniformis showed significant antimicrobial activity against various pathogens, suggesting that similar mechanisms might be at play for this compound . The study involved:

  • Isolation : The compound was isolated from fermented soybean products.
  • Testing : Antimicrobial efficacy was assessed using various assays, demonstrating its potential as a natural preservative.

In Vivo Studies

In vivo models have been employed to assess the therapeutic potential of related compounds. These studies often focus on dosage effects and long-term impacts on health outcomes:

  • Dosage Effects : Low doses have shown beneficial effects without toxicity, while higher doses led to adverse effects such as oxidative stress .
  • Metabolic Pathways : Research indicates that these compounds can influence metabolic pathways significantly, affecting overall cellular health .

Q & A

Q. What are the standard synthetic routes for 2-(3-bromobenzenesulfonamido)-2-phenylacetic acid, and how can purity be optimized?

The compound is typically synthesized via condensation of 3-bromobenzenesulfonyl chloride with a phenylalanine derivative under basic conditions (e.g., 1 M Na₂CO₃, pH 8–9). After reaction completion, the pH is adjusted to 1–2 to precipitate the product, followed by filtration and recrystallization in methanol to enhance purity . Key steps include precise pH control to avoid side reactions and solvent selection for effective crystallization.

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • X-ray crystallography : Resolves atomic-level geometry using SHELXL for refinement. Data collection employs Bruker Kappa APEXII CCD detectors with SADABS absorption correction .
  • Spectroscopy : NMR (¹H/¹³C) verifies proton environments and carbon frameworks, while IR confirms sulfonamide (N–H, S=O) and carboxylic acid (O–H) functional groups.
  • Elemental analysis : Validates stoichiometry, particularly bromine content .

Q. How is the crystal structure stabilized, and what intermolecular interactions are predominant?

The crystal lattice is stabilized by N–H⋯O, C–H⋯O, and O–H⋯O hydrogen bonds. For example, in the 4-bromo analog, the dihedral angle between benzene rings is 39.5°, with hydrogen bond distances ranging from 2.28–2.91 Å. These interactions are mapped using software like ORTEP-3 for visualization .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., high Rint values) be resolved during refinement?

High Rint values (e.g., 0.083 in the 4-bromo analog) indicate data quality issues. Mitigation strategies include:

  • Multi-scan absorption corrections (e.g., SADABS) to address intensity variations.
  • Mixed refinement : Independent modeling of non-H atoms with constrained H-atom positions (riding model).
  • Validation tools : Use CheckCIF to identify outliers in geometric parameters .

Table 1 : Refinement Statistics for a Related Brominated Sulfonamide

ParameterValue
R[F² > 2σ(F²)]0.057
wR(F²)0.180
Goodness-of-fit (S)0.93
No. of reflections3315
Rint0.083
Data from

Q. What computational methods can predict the impact of bromine position (3- vs. 4-) on molecular properties?

  • DFT calculations : Compare electronic effects (e.g., dipole moments, HOMO-LUMO gaps) using Gaussian or ORCA.
  • Molecular docking : Assess steric and electronic differences in binding affinity for biological targets.
  • Comparative crystallography : Analyze bond lengths (e.g., C–Br: ~1.89–1.92 Å) and dihedral angles between isomers .

Q. How do hydrogen bonding networks influence the compound’s stability and solubility?

Strong N–H⋯O and O–H⋯O interactions (2.5–3.0 Å) enhance lattice energy, reducing solubility in non-polar solvents. Solubility can be modulated by:

  • Co-crystallization : Introduce co-formers (e.g., amines) to alter H-bond patterns.
  • pH adjustment : Deprotonate the carboxylic acid group to improve aqueous solubility .

Experimental Design & Data Analysis

Q. What strategies optimize X-ray diffraction data collection for low-symmetry crystals?

  • Cryocooling : Stabilize crystals at 100 K to minimize thermal motion.
  • High redundancy : Collect multiple scans to improve signal-to-noise ratios.
  • Space group validation : Use PLATON to confirm triclinic or monoclinic symmetry .

Q. How can contradictory spectroscopic and crystallographic data be reconciled?

  • Cross-validation : Compare NMR-derived torsion angles with XRD results.
  • Dynamic effects : Account for solution-state conformational flexibility (NMR) vs. rigid crystal environments (XRD).
  • Hirshfeld surface analysis : Quantify intermolecular interactions to explain packing anomalies .

Methodological Resources

  • Software : SHELXL (refinement), ORTEP-3 (visualization), Mercury (H-bond analysis) .
  • Databases : Cambridge Structural Database (CSD) for comparative bond metrics; PubChem for physicochemical properties .

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